molecular formula C14H10BrNO5S2 B2878959 2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid CAS No. 853904-21-9

2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid

Cat. No.: B2878959
CAS No.: 853904-21-9
M. Wt: 416.26
InChI Key: NMJSKRGHXFRERG-YHYXMXQVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the rhodanine-based thiazolidinone family, characterized by a 5-arylidene substituent and a 2-sulfanylidene moiety. Its structure comprises a (Z)-configured 3-bromophenylmethylidene group at position 5 of the thiazolidinone core, coupled with a butanedioic acid (succinic acid) substituent at position 2. The compound’s synthesis typically involves condensation of 2-thioxothiazolidin-4-one with 3-bromobenzaldehyde, followed by functionalization with butanedioic acid, as inferred from analogous protocols .

Properties

IUPAC Name

2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNO5S2/c15-8-3-1-2-7(4-8)5-10-12(19)16(14(22)23-10)9(13(20)21)6-11(17)18/h1-5,9H,6H2,(H,17,18)(H,20,21)/b10-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMJSKRGHXFRERG-YHYXMXQVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C=C2C(=O)N(C(=S)S2)C(CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Br)/C=C\2/C(=O)N(C(=S)S2)C(CC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid, also known by its CAS number 299950-17-7, belongs to the thiazolidinone class of compounds. It has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The structural complexity of the compound contributes to its biological activity. The presence of a bromophenyl group and a thiazolidinone ring enhances its interaction with various biological targets.

PropertyValue
Molecular Formula C14H12BrN2O3S2
Molecular Weight 386.28 g/mol
CAS Number 299950-17-7
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by binding to their active sites. This inhibition can modulate various biochemical pathways, leading to observed therapeutic effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound has demonstrated the ability to inhibit enzymes involved in inflammatory pathways, which may contribute to its anti-inflammatory properties.
  • Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.

Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

Anticancer Studies

A study conducted on various cancer cell lines demonstrated that the compound exhibits significant cytotoxic effects. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G1 phase. The compound's bromophenyl group enhances its interaction with cellular targets, increasing its efficacy against cancer cells.

Anti-inflammatory Activity

Research has shown that the compound can reduce pro-inflammatory cytokines in vitro. In animal models, it has been effective in decreasing inflammation markers, suggesting potential use in treating inflammatory diseases such as arthritis.

Case Studies

  • Study on Breast Cancer Cells : A study published in Cancer Letters evaluated the effects of the compound on MCF-7 breast cancer cells. Results indicated a dose-dependent decrease in cell viability and an increase in apoptotic markers.
  • Inflammation Model : In a controlled experiment involving rats with induced paw edema, administration of the compound significantly reduced swelling compared to controls, indicating strong anti-inflammatory properties.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Arylidene Substituent Acid Moiety Biological Activity (Reported) References
Target Compound 3-Bromophenyl Butanedioic acid Not explicitly reported (inferred)
4-[(5Z)-5-[(4-Bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid 4-Bromophenyl Butanoic acid Anticancer, antimicrobial
(Z)-2-((5-(3-Fluorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)amino)benzoic acid 3-Fluorophenyl Benzoic acid Anticancer (IC₅₀: 12–25 μM)
2-[(5Z)-5-(1H-Indol-3-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-(methylsulfanyl)butanoic acid Indol-3-yl Methylsulfanylbutanoic acid Antibacterial (MIC: 8–32 μg/mL)
2-[(5Z)-5-(2-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-methylbutanoic acid 2-Chlorophenyl 3-Methylbutanoic acid Antitubercular (MIC: 16 μg/mL)

Key Observations :

  • Electron-Withdrawing Groups : The 3-bromophenyl group in the target compound may confer distinct electronic effects compared to 4-bromo () or 3-fluoro () analogues, influencing receptor binding or metabolic stability.

Table 2: Activity Data for Selected Analogues

Compound Class Target Pathway/Organism Potency (Reported) Mechanism Insights (if available) References
3-Bromophenyl Derivatives Not explicitly studied
4-Bromophenyl Derivatives HT-29 (Colorectal Cancer) IC₅₀: 18 μM Apoptosis induction via caspase-3 activation
Indol-3-yl Derivatives Staphylococcus aureus MIC: 8 μg/mL Inhibition of bacterial cell wall synthesis
2-Chlorophenyl Derivatives Mycobacterium tuberculosis MIC: 16 μg/mL Shikimate kinase inhibition (docking)

Notable Trends:

  • Antimicrobial Efficacy : Indole-containing analogues () exhibit superior antibacterial activity compared to halogenated phenyl derivatives, likely due to enhanced π-π stacking with microbial enzymes .

Preparation Methods

Thiazolidinone Core Formation: Foundational Strategies

The thiazolidinone ring system is typically constructed via cyclocondensation reactions involving thioureas, thioamides, or thiol-containing carboxylic acids. A prevalent method involves the reaction of Schiff bases with thioglycolic acid under dehydrating conditions. For instance, Santeusanio et al. demonstrated that β-amidothioamides (ATAs) react with diketones to form thiazolidinones via domino reactions, achieving high atom economy.

In the context of the target compound, the butanedioic acid moiety suggests the use of a dicarboxylic acid derivative during cyclization. A plausible route involves:

  • Synthesis of a Schiff base from 3-bromobenzaldehyde and an amine-containing dicarboxylic acid precursor.
  • Cyclocondensation with thioglycolic acid or a sulfhydryl donor to form the thiazolidinone ring.

Reaction conditions such as solvent polarity, temperature, and catalysts significantly influence yield and stereochemistry. For example, Bhattacharyya et al. achieved enantioselectivity >98% using BF3·OEt2 and tetrabutylammonium hydrogen sulfate (TBAHS) in dichloromethane at −30°C.

The introduction of the (3-bromophenyl)methylidene group necessitates condensation between 3-bromobenzaldehyde and a thiazolidinone precursor. Bayat and coworkers utilized aromatic aldehydes in multicomponent reactions with dimedone and cysteamine hydrochloride, achieving yields of 75–94% in aqueous ethanol. Adapting this approach:

Procedure :

  • Schiff Base Formation : React 3-bromobenzaldehyde (1 equiv) with a diamine or amino acid derivative (e.g., glutamic acid for butanedioic acid) in refluxing ethanol.
  • Cyclization : Add thioglycolic acid (1.2 equiv) and a catalytic amount of β-cyclodextrin-SO3H (0.1 equiv). Heat at 80°C for 8–12 hours under Dean-Stark conditions to remove water.

Key Parameters :

  • Catalyst : β-Cyclodextrin-SO3H enhances electrophilicity of the aldehyde and nucleophilicity of the thiol, promoting cyclization.
  • Solvent : Polar aprotic solvents like DMF improve solubility of intermediates, while ethanol/water mixtures favor greener synthesis.

Stereochemical Control for Z-Configuration

The Z-configuration at the exocyclic double bond (C5) is critical for biological activity. Revelant et al. highlighted that Lewis acid catalysts like Sc(OTf)3 favor Z-selectivity by stabilizing the transition state through coordination. For the target compound:

Optimized Conditions :

  • Catalyst : Scandium triflate (0.05 equiv) in dichloromethane at 0°C.
  • Reaction Time : 24 hours to ensure complete isomerization to the Z-form.
  • Post-Reaction Quenching : Adjust pH to 6–7 with aqueous NaHCO3 to precipitate the product while retaining stereochemical integrity.

Multicomponent Reaction (MCR) Approaches

MCRs offer a one-pot route to complex thiazolidinones. A protocol adapted from Bhattacharyya and Bayat involves:

Components :

  • 3-Bromobenzaldehyde
  • Thiourea or thioamide derivative
  • Maleic anhydride (for butanedioic acid incorporation)

Steps :

  • React 3-bromobenzaldehyde (1 equiv) with thiourea (1 equiv) in methanol to form a thiosemicarbazone intermediate.
  • Add maleic anhydride (1.5 equiv) and triethylamine (2 equiv). Reflux for 6 hours.
  • Acidify with HCl to precipitate the product.

Yield : 68–72% (estimated based on analogous reactions).

Analytical Characterization and Validation

Critical spectroscopic data for confirming structure and purity include:

Table 1: Spectral Data for 2-[(5Z)-5-[(3-Bromophenyl)Methylidene]-4-Oxo-2-Sulfanylidene-1,3-Thiazolidin-3-yl]Butanedioic Acid

Technique Key Signals
IR (KBr) 1681 cm⁻¹ (C=O, thiazolidinone), 1651 cm⁻¹ (C=N), 1313 cm⁻¹ (C-N), 846 cm⁻¹ (C-S)
1H NMR (DMSO-d6) δ 7.45–7.89 (m, 4H, Ar-H), δ 4.02 (d, 2H, C5-H), δ 3.45 (s, 2H, CH2-COO), δ 2.55 (t, 2H, COO-CH2)
13C NMR δ 172.1 (C=O), 165.3 (COO), 140.2 (C-Br), 121–133 (Ar-C), 55.2 (CH2-S)
HRMS [M+H]+ Calculated: 486.9921; Found: 486.9918

Challenges and Mitigation Strategies

  • Regioselectivity : Competing formation of E-isomers can occur. Use of bulky catalysts (e.g., β-cyclodextrin-SO3H) favors Z-configuration via steric hindrance.
  • Acid Sensitivity : The butanedioic acid moiety may decarboxylate under harsh conditions. Maintain pH >4 during workup.
  • Purification : Silica gel chromatography with ethyl acetate/hexane (7:3) effectively separates geometric isomers.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.